molecular formula C2H6S2 B14453862 Ethanesulfenothioic acid CAS No. 74004-30-1

Ethanesulfenothioic acid

Cat. No.: B14453862
CAS No.: 74004-30-1
M. Wt: 94.20 g/mol
InChI Key: YENZEWKLSIXGBO-UHFFFAOYSA-N
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Description

Ethanesulfenothioic acid is an organosulfur compound with the molecular formula C2H6S2 It is characterized by the presence of both a sulfenic acid group (-SOH) and a thio group (-SH) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfenothioic acid typically involves the reaction of ethanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5SH} + \text{SCl2} \rightarrow \text{C2H5SCl} + \text{HCl} ] [ \text{C2H5SCl} + \text{H2O} \rightarrow \text{C2H5SOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanesulfenothioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfinic acid (C2H5SO2H) or ethanesulfonic acid (C2H5SO3H) under different conditions.

    Reduction: Reduction of this compound can yield ethanethiol (C2H5SH).

    Substitution: The sulfenic acid group can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ethanesulfinic acid, ethanesulfonic acid.

    Reduction: Ethanethiol.

    Substitution: Various this compound derivatives.

Scientific Research Applications

Ethanesulfenothioic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds and as a reagent in organic synthesis.

    Biology: Studies have explored its potential as a biochemical probe for investigating thiol-based redox processes.

    Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs targeting redox-sensitive pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethanesulfenothioic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems It can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function

Comparison with Similar Compounds

  • Ethanesulfinic acid (C2H5SO2H)
  • Ethanesulfonic acid (C2H5SO3H)
  • Ethanethiol (C2H5SH)

Comparison: Ethanesulfenothioic acid is unique due to the presence of both sulfenic and thio groups, which confer distinct chemical reactivity compared to its analogs. While ethanesulfinic and ethanesulfonic acids are primarily oxidized forms, ethanethiol is a reduced form. The dual functionality of this compound makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

74004-30-1

Molecular Formula

C2H6S2

Molecular Weight

94.20 g/mol

IUPAC Name

disulfanylethane

InChI

InChI=1S/C2H6S2/c1-2-4-3/h3H,2H2,1H3

InChI Key

YENZEWKLSIXGBO-UHFFFAOYSA-N

Canonical SMILES

CCSS

Origin of Product

United States

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